![molecular formula C16H18N2O4S B5507050 N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide CAS No. 6148-11-4](/img/structure/B5507050.png)

N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

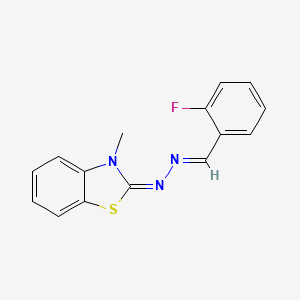

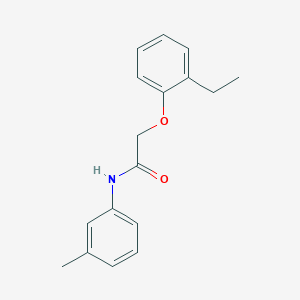

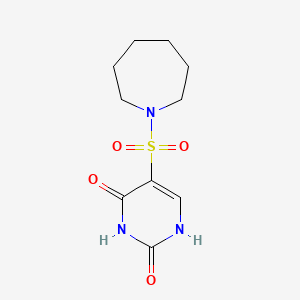

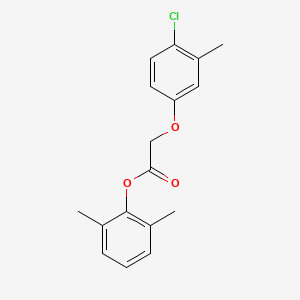

N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is a compound of interest in various fields of chemistry and pharmacology due to its structural complexity and potential biological activities. The compound features an acetamide group linked to a phenyl ring that is substituted with both an aminosulfonyl group and a dimethylphenoxy group, contributing to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been achieved through the reaction of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control, followed by substitution at the nitrogen atom with different electrophiles. This method provides a framework for the synthesis of N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide derivatives, highlighting the importance of pH control and electrophile selection in achieving the desired substitutions on the acetamide nitrogen (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic techniques, including IR, EIMS, and NMR spectral data. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined, showcasing the utility of these techniques in confirming the presence of key functional groups and the overall molecular architecture (Sharma et al., 2018).

Chemical Reactions and Properties

Compounds similar to N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide have shown various chemical reactivities, including inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase. These activities suggest that the compound could participate in specific chemical reactions within biological systems, potentially leading to bioactive properties (Khalid et al., 2014).

Scientific Research Applications

Protection of Chilled Crop Plants

Mefluidide, a derivative of N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide, has been found capable of protecting chilling-sensitive plants such as cucumber and corn from chilling injury. The concentration required for protection is species-specific, indicating a potential agricultural application as well as a tool for studying temperature stress mechanisms in biology (Tseng & Li, 1984).

Fluorescent Probe for Carbonyl Compounds

The compound has also been utilized in the development of a new fluorescent probe for sensitive detection of carbonyl compounds in water samples. This application is crucial for environmental monitoring and the assessment of water quality (Houdier et al., 2000).

Antimalarial and COVID-19 Drug Applications

Research has explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including antimalarial sulfonamides, as potential drugs for COVID-19. These studies involve computational calculations and molecular docking to evaluate the effectiveness of such compounds against various targets (Fahim & Ismael, 2021).

Abscisic Acid Metabolism in Chilled Corn Leaves

Another study focuses on how mefluidide influences abscisic acid metabolism in corn plants, highlighting its role in stress response mechanisms. The increase in endogenous abscisic acid content suggests potential applications in agriculture and plant biology (Zhang, Li, & Brenner, 1986).

Synthesis of Biologically Active Derivatives

The synthesis of new N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has shown potential biological activity. These compounds were evaluated against various enzymes, displaying promising results in biochemistry and pharmacology (Khalid et al., 2014).

Novel Inhibitor of Human Neutrophil Elastase

ONO-5046, a novel inhibitor related to the compound, has been identified for its competitive inhibition of human neutrophil elastase, suggesting therapeutic applications in treating inflammatory diseases (Kawabata et al., 1991).

Safety and Hazards

Sigma-Aldrich provides “N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide” as-is and makes no representation or warranty whatsoever with respect to this product . For safety and hazard information, it would be necessary to refer to the material safety data sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name |

2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-11-3-8-15(12(2)9-11)22-10-16(19)18-13-4-6-14(7-5-13)23(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWMVKIWRGOCTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350180 |

Source

|

| Record name | ZINC00037928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide | |

CAS RN |

6148-11-4 |

Source

|

| Record name | ZINC00037928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)

![N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)

![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)